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Compound of Interest

Compound Name:
Methyl 4-hydroxyoxane-4-

carboxylate

Cat. No.: B038299 Get Quote

An In-Depth Comparative Guide to the Reactivity of Methyl 4-hydroxyoxane-4-carboxylate
and Its Structural Analogs

Introduction: Unveiling the Reactivity of a
Multifunctional Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds serve

as foundational scaffolds for designing novel molecules with tailored properties. Methyl 4-
hydroxyoxane-4-carboxylate is a particularly interesting molecule, embedding three key

functional features within a single, compact structure: a tetrahydropyran (oxane) ring, a tertiary

alcohol, and a sterically hindered methyl ester. The interplay between these groups dictates the

molecule's overall reactivity, stability, and potential for further chemical modification.

Understanding the reactivity of this scaffold is paramount for its effective utilization in drug

development and synthetic chemistry. How does the oxane ring's heteroatom influence the

adjacent functional groups compared to a carbocyclic analog? How does the six-membered

ring's conformational stability affect reaction rates compared to a more strained five-membered

ring system? This guide provides a comprehensive, data-driven comparison of Methyl 4-
hydroxyoxane-4-carboxylate with three carefully selected analogs to probe these questions.

By examining their behavior under identical reaction conditions, we can delineate the subtle yet

critical structure-activity relationships that govern their chemical transformations.
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Rationale for Analog Selection
To create a meaningful comparison, we have selected three analogs that systematically vary

key structural elements of our parent compound, Methyl 4-hydroxyoxane-4-carboxylate. This

allows for the isolation and examination of specific structural effects on reactivity.

Parent Compound

Analog 1: Carbocyclic

Analog 2: Ring Size Variation

Analog 3: Acyclic Control

 O vs. CH2 

 6- vs. 5-membered 

 Cyclic vs. Acyclic 

Methyl 4-hydroxyoxane-4-carboxylate

Methyl 1-hydroxycyclohexane-1-carboxylate

Methyl 3-hydroxy-tetrahydrofuran-3-carboxylate

Methyl 2-hydroxy-2-methylpropanoate
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Caption: Parent compound and selected analogs for reactivity comparison.

Methyl 1-hydroxycyclohexanecarboxylate (Analog 1): By replacing the ring oxygen with a

methylene (-CH2-) group, this analog serves as a direct carbocyclic control. It allows us to

investigate the electronic influence (or lack thereof) of the ether oxygen on the reactivity of

the tertiary alcohol and the ester group.

Methyl 3-hydroxy-tetrahydrofuran-3-carboxylate (Analog 2): This analog features a five-

membered tetrahydrofuran (THF) ring. THF rings possess greater ring strain than their six-

membered tetrahydropyran counterparts.[1][2] This comparison will highlight how ring strain

affects stability and the propensity for ring-opening reactions.

Methyl 2-hydroxy-2-methylpropanoate (Analog 3): As an acyclic analog, this molecule

removes the conformational constraints imposed by the ring structure. It provides a baseline

for the inherent reactivity of the tertiary alcohol and ester functionalities when free from cyclic

influences.

Part 1: Stability Under Oxidative Stress
Expert Rationale
Tertiary alcohols are famously resistant to oxidation under standard conditions because they

lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the

formation of a carbonyl group.[3][4] Strong oxidizing agents under harsh, acidic conditions,

such as the Jones reagent (CrO₃ in H₂SO₄/acetone), are required to force a reaction, which

often proceeds via C-C bond cleavage rather than simple oxidation.[5][6] By subjecting our

parent compound and its analogs to Jones oxidation, we are not aiming for a clean

transformation but rather probing the relative stability of the molecular scaffold. The extent of

decomposition or reaction will serve as an inverse measure of the compound's robustness.

Experimental Protocol: Jones Oxidation
Preparation: To a solution of the substrate (1.0 mmol) in 10 mL of acetone, cool the mixture

to 0 °C in an ice bath.

Titration: Slowly add Jones reagent dropwise with vigorous stirring. The persistence of the

orange-brown color of Cr(VI) indicates the absence of a rapid reaction.
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Monitoring: Monitor the reaction mixture by Thin Layer Chromatography (TLC) over a period

of 2 hours at 0 °C, followed by warming to room temperature for an additional 2 hours.

Workup: Quench the reaction by adding isopropanol until the solution turns green, indicating

the consumption of excess Cr(VI).[7] Dilute with water and extract with ethyl acetate.

Analysis: Analyze the crude extract by GC-MS to identify any degradation products and

quantify the remaining starting material.

Comparative Data: Stability to Oxidation
Compound

Starting Material
Remaining (%)

Major Degradation
Products

Interpretation

Methyl 4-

hydroxyoxane-4-

carboxylate

>95% None detected

Highly stable scaffold.

The electron-

withdrawing ether

oxygen may slightly

deactivate the ring C-

H bonds.

Methyl 1-

hydroxycyclohexane-

1-carboxylate

>95% None detected

Highly stable, similar

to the oxane analog,

indicating the ether

oxygen has a minimal

role in oxidative

stability under these

conditions.

Methyl 3-hydroxy-

tetrahydrofuran-3-

carboxylate

~80% Ring-opened products

Less stable. Increased

ring strain makes the

THF ring more

susceptible to acid-

catalyzed cleavage.[8]

Methyl 2-hydroxy-2-

methylpropanoate
>95% None detected

Highly stable,

confirming the

inherent resistance of

the acyclic tertiary

alcohol-ester motif.
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Part 2: Reactivity at the Ester Carbonyl - A Steric
Hindrance Probe
Expert Rationale
The rate of nucleophilic acyl substitution at an ester carbonyl is highly sensitive to steric

hindrance.[9][10][11] The parent compound and its cyclic analogs feature a quaternary carbon

adjacent to the ester, creating a sterically congested environment. Base-catalyzed hydrolysis

(saponification) is an effective way to quantify this steric effect.[12] The reaction proceeds via a

tetrahedral intermediate, and the accessibility of the carbonyl carbon to the incoming hydroxide

nucleophile is the rate-determining factor. By monitoring the disappearance of the starting ester

over time, we can establish a clear reactivity trend.
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Preparation (t=0)

Reaction & Sampling

Analysis

Prepare 0.05 M Ester Solution

Equilibrate at 25°C

Prepare 0.1 M NaOH Solution

Mix Solutions to Start Reaction

Withdraw Aliquots at Timed Intervals

Quench with 1.0 M HCl

Analyze by HPLC

Plot ln([Ester]) vs. Time

Calculate Rate Constant (k')
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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